4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide is an organic compound that features a bromoethoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-hydroxy-N,N-dimethylbenzenesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation might produce a sulfone or sulfoxide.
Scientific Research Applications
4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)phenol: This compound has a similar bromoethoxy group but differs in its core structure, which is a phenol instead of a benzenesulfonamide.
4-(2-Bromoethoxy)benzaldehyde: Another related compound, featuring a benzaldehyde core with a bromoethoxy substituent.
Uniqueness
4-(2-Bromoethoxy)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a bromoethoxy group with a benzenesulfonamide core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(2-bromoethoxy)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(2)16(13,14)10-5-3-9(4-6-10)15-8-7-11/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZPEDWXMNUTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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